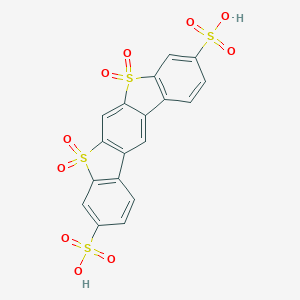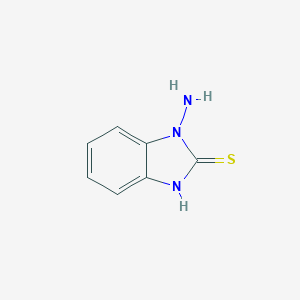
3-amino-1H-benzimidazole-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-1H-benzimidazole-2-thione is a heterocyclic compound that features a benzimidazole core with an amino group at the 3-position and a thione group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1H-benzimidazole-2-thione typically involves the cyclization of o-phenylenediamine with carbon disulfide under basic conditions. The reaction proceeds through the formation of an intermediate dithiocarbamate, which then cyclizes to form the desired benzimidazole thione.
Cyclization with Carbon Disulfide:
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and improving overall efficiency.
化学反応の分析
Types of Reactions
3-amino-1H-benzimidazole-2-thione undergoes various chemical reactions, including:
-
Oxidation
Reagents: Hydrogen peroxide, potassium permanganate.
Conditions: Mild to moderate temperatures.
Products: Oxidation of the thione group can lead to the formation of sulfoxides or sulfones.
-
Reduction
Reagents: Sodium borohydride, lithium aluminum hydride.
Conditions: Typically carried out at room temperature.
Products: Reduction of the thione group can yield the corresponding thiol.
-
Substitution
Reagents: Alkyl halides, acyl chlorides.
Conditions: Presence of a base such as sodium hydride.
Products: Substitution reactions at the amino group can lead to the formation of N-alkyl or N-acyl derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous medium at room temperature.
Reduction: Sodium borohydride in ethanol at room temperature.
Substitution: Alkyl halides in the presence of sodium hydride in anhydrous conditions.
科学的研究の応用
3-amino-1H-benzimidazole-2-thione has found applications in various scientific research fields:
-
Chemistry
- Used as a building block for the synthesis of more complex heterocyclic compounds.
- Employed in the development of new ligands for coordination chemistry.
-
Biology
- Exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.
- Investigated for its potential as an enzyme inhibitor, particularly against urease and other metalloenzymes.
-
Medicine
- Explored for its anticancer properties, with studies showing its ability to inhibit the growth of certain cancer cell lines.
- Potential use in the treatment of parasitic infections due to its antiparasitic activity.
-
Industry
- Utilized in the synthesis of dyes and pigments.
- Applied in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of 3-amino-1H-benzimidazole-2-thione varies depending on its application:
Antimicrobial Activity: The compound interacts with microbial cell membranes, disrupting their integrity and leading to cell death.
Enzyme Inhibition: It binds to the active site of enzymes such as urease, inhibiting their activity by blocking substrate access.
Anticancer Activity: The compound induces apoptosis in cancer cells by interacting with specific molecular targets and pathways, such as the mitochondrial pathway.
類似化合物との比較
3-amino-1H-benzimidazole-2-thione can be compared with other benzimidazole derivatives:
-
2-mercaptobenzimidazole
- Similar structure but lacks the amino group at the 3-position.
- Exhibits strong antioxidant properties.
-
5,6-dimethylbenzimidazole
- Contains methyl groups at the 5 and 6 positions.
- Integral part of the structure of vitamin B12.
-
N-methylbenzimidazole
- Methyl group attached to the nitrogen atom.
- Used as a precursor in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its combination of the amino and thione groups, which confer distinct chemical reactivity and biological activity compared to other benzimidazole derivatives.
特性
IUPAC Name |
3-amino-1H-benzimidazole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S/c8-10-6-4-2-1-3-5(6)9-7(10)11/h1-4H,8H2,(H,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHNFJUEYIHKMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=S)N2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
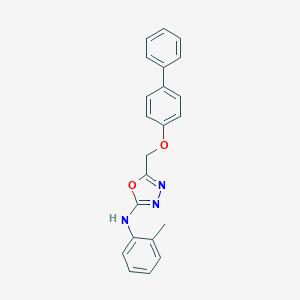
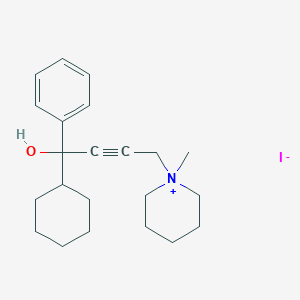

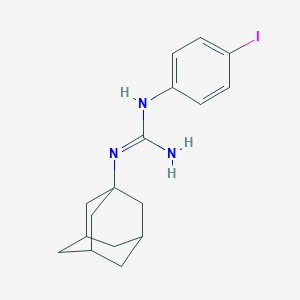
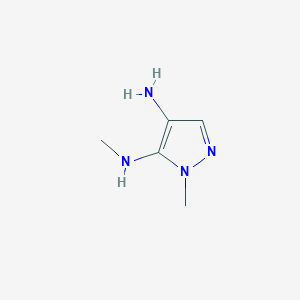
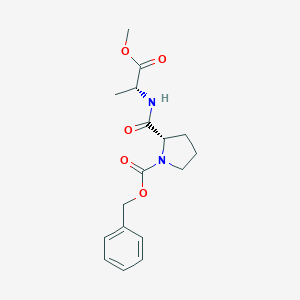

![[(3-Chloro-4-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B136888.png)


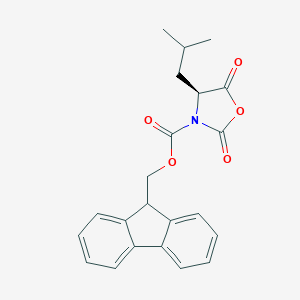
![5,10-Dimethoxy-2,7-bis(methoxymethyl)-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B136896.png)

